molecular formula C13H24N2O4 B190287 Di-tert-butyl pyrazolidine-1,2-dicarboxylate CAS No. 146605-64-3

Di-tert-butyl pyrazolidine-1,2-dicarboxylate

Cat. No. B190287
M. Wt: 272.34 g/mol
InChI Key: VTJVHTYTEYACIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl pyrazolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4. It is used for research purposes .


Synthesis Analysis

The synthesis of pyrazolidine derivatives has been reported in the literature . One method involves the use of di-tert-butyl hydrazine-1,2-dicarboxylate as a donor and pyrrolidine as a catalyst . Another method involves the cyclization of a compound with 1,3-dibromopropane under phase transfer conditions followed by deprotection of 1,2-di-tert-butoxycarbonylpyrazolidine .


Molecular Structure Analysis

The molecular structure of Di-tert-butyl pyrazolidine-1,2-dicarboxylate is represented by the formula C13H24N2O4. The molecular weight of the compound is 272.34 g/mol.

Scientific Research Applications

  • Synthesis of Aminobicyclopyrazolone : A study by Boros et al. (2001) presented a convenient synthesis method for aminobicyclopyrazolone hydrochloride, starting from di-tert-butyl hydrazodiformate. This method involves the cyclization of di-tert-butyl hydrazodiformate with 1,3-dibromopropane, followed by deprotection to yield pyrazolidine hydrochloride, which is then used in further steps to synthesize aminobicyclopyrazolone hydrochloride. This approach is noted for avoiding the need for distillation of pyrazolidine and flash chromatography, leading to higher overall yields compared to traditional methods (Boros, Bouvier, Randhawa, & Rabinowitz, 2001).

  • One-Pot Synthesis of 2-Amino-4H-Pyrans : Zonouzi et al. (2006) reported a one-pot synthesis of various 2-amino-4H-pyrans, which are compounds with significant biological activity and applications as anti-cancer, antihypertensive, and coronary dilating agents. This synthesis involved the use of di-tert-butyl-2-(tert-butylamino)-5-benzoyl-6-phenyl-4H-pyran-3,4-dicarboxylate and related compounds, showcasing the application of Di-tert-butyl pyrazolidine-1,2-dicarboxylate derivatives in pharmaceutical synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006).

  • Protection of Secondary Amine in Pyrazole Derivative : A 2020 study explored the protection of secondary amine in a substituted pyrazole derivative using Di-tert-butyl dicarbonate (Boc), a compound related to Di-tert-butyl pyrazolidine-1,2-dicarboxylate, as a protecting agent. This study demonstrated the utility of Di-tert-butyl dicarbonate in the synthesis of anticancer compounds, highlighting its role in green synthetic chemistry due to good yields and fewer side products (2020).

  • Chiral Auxiliary and Dipeptide Synthesis : Studer, Hintermann, & Seebach (1995) reported the synthesis and application of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, another derivative, as a chiral auxiliary in dipeptide synthesis. This compound was used for the preparation of enantiomerically pure compounds, demonstrating its utility in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).

Safety And Hazards

Di-tert-butyl pyrazolidine-1,2-dicarboxylate is intended for research use only . It is recommended to use personal protective equipment as required and to ensure adequate ventilation when handling the compound . The compound is classified as a warning signal word, with hazard statements including H315, H319, and H335 .

properties

IUPAC Name

ditert-butyl pyrazolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-8-7-9-15(14)11(17)19-13(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJVHTYTEYACIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464135
Record name Di-tert-butyl pyrazolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl pyrazolidine-1,2-dicarboxylate

CAS RN

146605-64-3
Record name 1,2-Bis(1,1-dimethylethyl) 1,2-pyrazolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146605-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl pyrazolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JB Brazier, JL Cavill, RL Elliott, G Evans, TJK Gibbs… - Tetrahedron, 2009 - Elsevier
Five-membered secondary amine heterocycles containing an α-heteroatom were prepared and shown to be ineffective as catalysts for the iminium ion catalysed Diels–Alder reaction …
Number of citations: 36 www.sciencedirect.com

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